

synthesis of 3-Ethylrhodanine from ethylamine and chloroacetic acid

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Compound of Interest

Compound Name: 3-Ethylrhodanine

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Synthesis of 3-Ethylrhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-Ethylrhodanine**, a heterocyclic compound of interest in medicinal chemistry and drug development, from the starting materials ethylamine, carbon disulfide, and chloroacetic acid. The synthesis proceeds through a two-step process involving the formation of an N-ethyldithiocarbamate intermediate, followed by cyclization with chloroacetic acid to yield the final product.

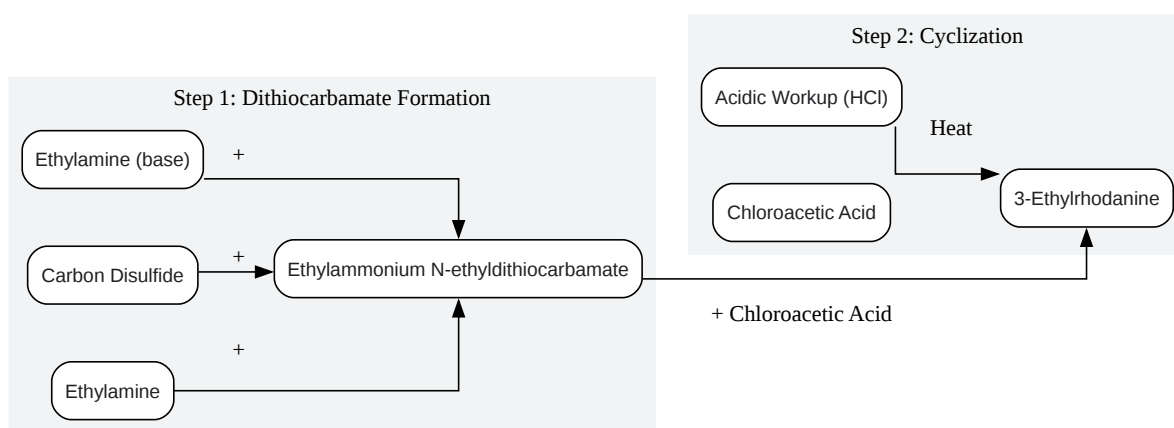
Core Synthesis Pathway

The synthesis of **3-Ethylrhodanine** involves two primary sequential reactions:

- **Formation of Ethylammonium N-ethyldithiocarbamate:** Ethylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide to form N-ethyldithiocarbamic acid. In the presence of a second equivalent of ethylamine, which acts as a base, the acidic proton is abstracted to form the stable ethylammonium N-ethyldithiocarbamate salt.
- **Ring Closure to 3-Ethylrhodanine:** The dithiocarbamate salt then undergoes nucleophilic attack on chloroacetic acid. Subsequent intramolecular cyclization via condensation, driven

by acidic workup and heating, results in the formation of the **3-Ethylrhodanine** ring with the elimination of water and ethylammonium chloride.

A schematic of the overall reaction is presented below:



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Caption: Overall reaction scheme for the synthesis of **3-Ethylrhodanine**.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of rhodanine and its derivatives.

Step 1: Synthesis of Ethylammonium N-ethylidithiocarbamate

This procedure details the formation of the key dithiocarbamate intermediate.

Materials:

- Ethylamine (70% solution in water)
- Carbon Disulfide
- Ethanol
- Diethyl ether

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of ethylamine in ethanol.
- While maintaining the temperature at 0-5 °C, slowly add carbon disulfide dropwise to the stirred ethylamine solution. A second equivalent of ethylamine is used to form the ammonium salt.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- The resulting precipitate of ethylammonium N-ethyldithiocarbamate can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.

Step 2: Synthesis of 3-Ethylrhodanine

This procedure outlines the cyclization reaction to form the final product.

Materials:

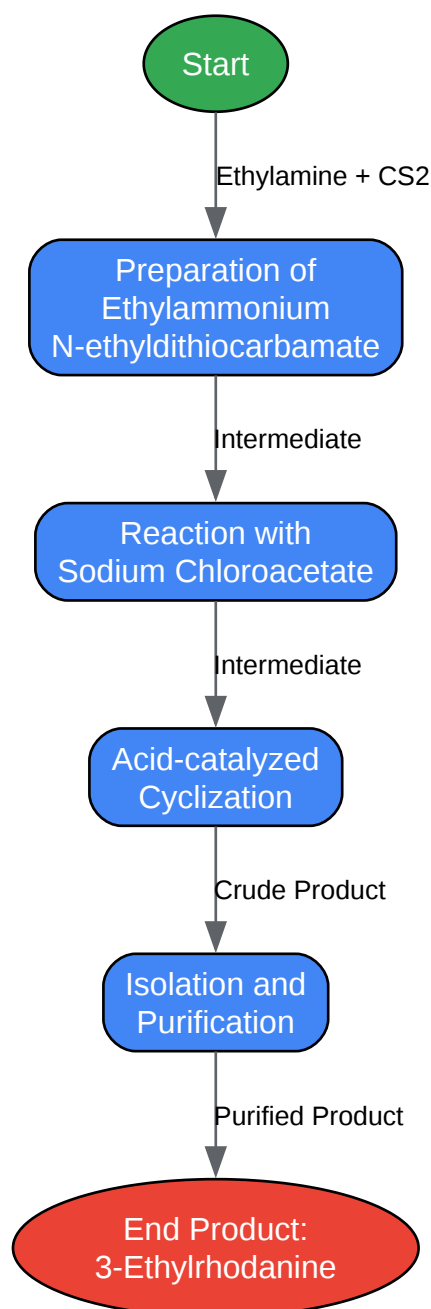
- Ethylammonium N-ethyldithiocarbamate (from Step 1)
- Chloroacetic acid
- Sodium Carbonate
- Hydrochloric Acid (concentrated)
- Water

Procedure:

- Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate. Cool this solution in an ice bath.
- To the cooled sodium chloroacetate solution, add the ethylammonium N-ethylthiocarbamate prepared in the previous step in portions with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.
- In a separate beaker, heat a solution of hydrochloric acid to approximately 90 °C.
- Slowly and carefully pour the reaction mixture into the hot hydrochloric acid with vigorous stirring.
- Continue heating and stirring the mixture at 90-95 °C for 1-2 hours to facilitate the cyclization and precipitation of the product.
- Allow the mixture to cool to room temperature. The **3-Ethylrhodanine** will precipitate as a solid.
- Collect the solid product by filtration, wash thoroughly with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Key stages in the synthesis of **3-Ethylrhodanine**.

Data Presentation

The following tables summarize the key quantitative data and physical properties of the reagents and product.

Table 1: Reagent Properties

Reagent	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)
Ethylamine	C ₂ H ₅ NH ₂	45.08	0.689	16.6
Carbon Disulfide	CS ₂	76.14	1.266	46.3
Chloroacetic Acid	C ₂ H ₃ ClO ₂	94.50	1.58	189

Table 2: Product Characterization

Property	Value
Product Name	3-Ethylrhodanine
Molecular Formula	C ₅ H ₇ NOS ₂
Molar Mass	161.25 g/mol [1]
Appearance	Light yellow to orange solid or liquid
Melting Point	36-40 °C[2][3][4]
Boiling Point	128 °C at 4 mmHg[2][3][4]
Density	1.303 g/mL at 25 °C[2][3][4]
CAS Number	7648-01-3[1]

Table 3: Typical Reaction Parameters (Illustrative)

Parameter	Value
Molar Ratio (Ethylamine:CS ₂ :Chloroacetic Acid)	2:1:1
Dithiocarbamate Formation Temperature	0-5 °C
Dithiocarbamate Formation Time	1-2 hours
Cyclization Temperature	90-95 °C
Cyclization Time	1-2 hours
Typical Yield	70-85% (based on chloroacetic acid)

Note: The reaction parameters and yield are illustrative and may vary depending on the specific experimental conditions and scale.

This guide provides a comprehensive overview of the synthesis of **3-Ethylrhodanine**. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

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